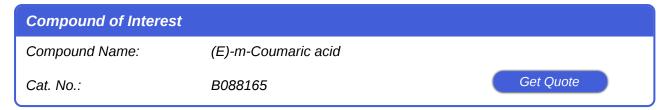


# Spectroscopic Profile of (E)-m-Coumaric Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(E)-m-Coumaric acid**, also known as trans-3-hydroxycinnamic acid. The information is presented in a structured format to facilitate its use in research and development, particularly in the fields of medicinal chemistry, natural product analysis, and drug development.

# **Quantitative Spectroscopic Data**

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **(E)-m-Coumaric acid**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: 1H NMR Spectroscopic Data for (E)-m-Coumaric Acid



Atom Number	Chemical Shift (δ) in ppm	Multiplicity
H-2	7.305	Multiplet
H-4	7.143	Doublet
H-5	6.897	Doublet of Doublets
H-6	7.059	Singlet
Η-α	6.462	Doublet
Н-β	7.305	Multiplet

Solvent: D2O, Reference: DSS

Table 2: 13C NMR Spectroscopic Data for (E)-m-Coumaric Acid[1]

Atom Number	Chemical Shift (δ) in ppm
C-1	133.029
C-2	122.937
C-3	158.543
C-4	116.615
C-5	143.189
C-6	127.178
C-α	119.326
С-β	139.606
C=O	178.42

Solvent:  $D_2O$ , Reference: DSS[1]

# Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for m-Coumaric Acid



Wavenumber (cm <sup>-1</sup> )	Assignment
~3400-2500	O-H stretch (carboxylic acid and phenol), C-H stretch (aromatic and vinyl)
~1680	C=O stretch (conjugated carboxylic acid)
~1630	C=C stretch (alkene)
~1600, 1580, 1450	C=C stretch (aromatic ring)
~1300	O-H bend (phenol)
~1250	C-O stretch (phenol)
~980	=C-H bend (trans-alkene)

Note: The provided data is for 3-hydroxycinnamic acid; the stereochemistry was not explicitly stated in the source.

# **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for m-Coumaric Acid

m/z	Interpretation
164	[M] <sup>+</sup> (Molecular Ion)
147	[M-OH]+
119	[M-COOH]+
91	[C <sub>7</sub> H <sub>7</sub> ]+

Ionization Method: Electron Ionization (EI)

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the carbon-hydrogen framework of **(E)-m-Coumaric acid**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher) equipped with a broadband probe.

#### Sample Preparation:

- A sample of (E)-m-Coumaric acid (typically 5-10 mg) is accurately weighed.
- The sample is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₀) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, is added for chemical shift calibration.
- The solution is thoroughly mixed until the sample is completely dissolved.

#### Data Acquisition:

- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is shimmed to achieve high homogeneity.
- For <sup>1</sup>H NMR, a standard one-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- For <sup>13</sup>C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope.

#### Data Processing:

 The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequencydomain spectrum.



- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the internal standard (DSS or TMS at 0.00 ppm).
- Integration of the <sup>1</sup>H NMR signals is performed to determine the relative number of protons.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **(E)-m-Coumaric acid**.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of the solid (E)-m-Coumaric acid sample is placed directly on the ATR crystal.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- A background spectrum of the empty ATR crystal is recorded.
- The sample spectrum is then recorded. The spectrometer scans the mid-infrared range (typically 4000-400 cm<sup>-1</sup>).
- Multiple scans are averaged to improve the signal-to-noise ratio.

#### Data Processing:

- The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- The characteristic absorption bands are identified and their wavenumbers are recorded.

### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of **(E)-m-Coumaric** acid.



Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

#### Sample Preparation:

- A dilute solution of (E)-m-Coumaric acid is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- For GC-MS analysis, the sample may be derivatized (e.g., with a silylating agent like BSTFA)
   to increase its volatility.

Data Acquisition (Electron Ionization - EI):

- The sample is introduced into the ion source of the mass spectrometer.
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

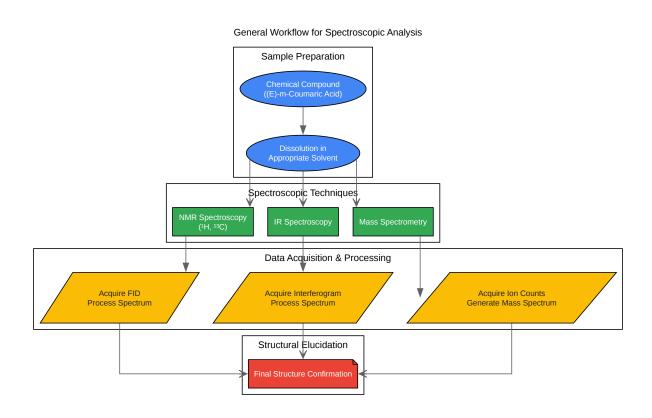
#### Data Processing:

- A mass spectrum is generated, which is a plot of ion abundance versus m/z.
- The molecular ion peak ([M]+) is identified to determine the molecular weight.
- The fragmentation pattern is analyzed to gain structural information.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **(E)-m-Coumaric acid**.





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## References



- 1. bmse000093 Trans-3-Hydroxycinnamic Acid at BMRB [bmrb.io]
- To cite this document: BenchChem. [Spectroscopic Profile of (E)-m-Coumaric Acid: A
   Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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